molecular formula C16H14N2O3 B11844559 2-(2-Aminophenyl)-8-hydroxy-6-methoxyquinolin-5(1H)-one CAS No. 61472-45-5

2-(2-Aminophenyl)-8-hydroxy-6-methoxyquinolin-5(1H)-one

Cat. No.: B11844559
CAS No.: 61472-45-5
M. Wt: 282.29 g/mol
InChI Key: CBYSBEKMLMXNJK-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)-6-methoxyquinoline-5,8-diol is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, offers interesting properties that make it a subject of scientific research in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenyl)-6-methoxyquinoline-5,8-diol typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenol with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts such as Lewis acids, and the reactions are carried out under controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenyl)-6-methoxyquinoline-5,8-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit distinct biological and chemical properties .

Scientific Research Applications

2-(2-Aminophenyl)-6-methoxyquinoline-5,8-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminophenyl)-6-methoxyquinoline-5,8-diol involves its interaction with various molecular targets. It can bind to DNA and proteins, affecting their function and leading to biological effects such as apoptosis in cancer cells. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminophenyl)-6-methoxyquinoline-5,8-diol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

CAS No.

61472-45-5

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

2-(2-aminophenyl)-6-methoxyquinoline-5,8-diol

InChI

InChI=1S/C16H14N2O3/c1-21-14-8-13(19)15-10(16(14)20)6-7-12(18-15)9-4-2-3-5-11(9)17/h2-8,19-20H,17H2,1H3

InChI Key

CBYSBEKMLMXNJK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=C1)O)N=C(C=C2)C3=CC=CC=C3N)O

Origin of Product

United States

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